Kinase Selectivity Profiling: BMP Type I Receptor Inhibition vs. Analog's GPCR Agonism
CAS 946312-99-8, identified as K02288, acts as a Type I receptor serine/threonine kinase inhibitor (BMP/activin receptors ALK1-4), while its close analog N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide (a simplified 3-fluoro derivative) demonstrates agonist activity at S1P GPCRs [1]. This represents a complete target class switch driven solely by the benzamide substitution. Quantitative kinase profiling data for K02288 is available in the literature, providing a benchmark for biological activity that is absent for the GPCR-targeting analog [2].
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | Inhibitor of ALK1, ALK2, ALK3, ALK4 (Type I BMP/activin receptors) |
| Comparator Or Baseline | N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-fluorobenzamide (S1P receptor agonist, specific subtype not quantified in patent) |
| Quantified Difference | Target class switch: kinase inhibition vs. GPCR agonism |
| Conditions | Receptor binding and functional cellular assays (details in cited patent and primary literature) |
Why This Matters
This target class divergence is absolute, meaning procurement of the wrong analog would yield entirely irrelevant biological results, wasting experimental resources.
- [1] Hobson, A.D. et al. (2008) 'Novel oxadiazole compounds'. U.S. Patent Application US20080280876. SumoBrain. Available at: https://www.sumobrain.com/patents/usapp/Novel-oxadiazole-compounds/20080280876.html. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Ligand page: K02288. Available at: https://www.guidetopharmacology.org (Identified via SMILES search for CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=CC=NO3). View Source
